molecular formula C16H25NO4 B5119510 N-(3-butoxypropyl)-2,6-dimethoxybenzamide

N-(3-butoxypropyl)-2,6-dimethoxybenzamide

Cat. No. B5119510
M. Wt: 295.37 g/mol
InChI Key: KQJYDZYSJKZXSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-butoxypropyl)-2,6-dimethoxybenzamide, also known as BDP-12, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BDP-12 belongs to the class of benzamide derivatives and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3-butoxypropyl)-2,6-dimethoxybenzamide is not fully understood, but it is believed to act on multiple pathways in the body. N-(3-butoxypropyl)-2,6-dimethoxybenzamide has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. N-(3-butoxypropyl)-2,6-dimethoxybenzamide has also been shown to modulate the activity of certain ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-(3-butoxypropyl)-2,6-dimethoxybenzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective and anti-tumor properties, N-(3-butoxypropyl)-2,6-dimethoxybenzamide has been shown to modulate the activity of certain cytokines and chemokines, which are involved in the immune response. N-(3-butoxypropyl)-2,6-dimethoxybenzamide has also been shown to have antioxidant properties and may help to reduce oxidative stress in the body.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-butoxypropyl)-2,6-dimethoxybenzamide in lab experiments is its relatively low toxicity and high solubility, which make it easy to work with in vitro and in vivo experiments. However, one limitation of N-(3-butoxypropyl)-2,6-dimethoxybenzamide is its relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on N-(3-butoxypropyl)-2,6-dimethoxybenzamide. One area of interest is the development of N-(3-butoxypropyl)-2,6-dimethoxybenzamide analogs with improved pharmacokinetic properties. Another area of interest is the investigation of N-(3-butoxypropyl)-2,6-dimethoxybenzamide in combination with other drugs or therapies, to determine whether it has synergistic effects. Finally, further research is needed to fully elucidate the mechanism of action of N-(3-butoxypropyl)-2,6-dimethoxybenzamide and to determine its potential therapeutic applications in various fields of medicine.
Conclusion
In conclusion, N-(3-butoxypropyl)-2,6-dimethoxybenzamide is a promising chemical compound with potential therapeutic properties in neurology, oncology, and immunology. Its wide range of biochemical and physiological effects make it an interesting subject for scientific research. Further investigation is needed to fully understand the mechanism of action of N-(3-butoxypropyl)-2,6-dimethoxybenzamide and to determine its potential applications in medicine.

Synthesis Methods

N-(3-butoxypropyl)-2,6-dimethoxybenzamide can be synthesized using a multistep process involving the reaction of 2,6-dimethoxybenzoic acid with butyl bromide and propylene oxide. The resulting intermediate is then reacted with ammonia and formic acid to yield N-(3-butoxypropyl)-2,6-dimethoxybenzamide. The purity of the synthesized compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(3-butoxypropyl)-2,6-dimethoxybenzamide has been studied for its potential therapeutic properties in various fields of research, including neurology, oncology, and immunology. In neurology, N-(3-butoxypropyl)-2,6-dimethoxybenzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, N-(3-butoxypropyl)-2,6-dimethoxybenzamide has been shown to have anti-tumor properties and may be useful in the treatment of cancer. In immunology, N-(3-butoxypropyl)-2,6-dimethoxybenzamide has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.

properties

IUPAC Name

N-(3-butoxypropyl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-4-5-11-21-12-7-10-17-16(18)15-13(19-2)8-6-9-14(15)20-3/h6,8-9H,4-5,7,10-12H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJYDZYSJKZXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCNC(=O)C1=C(C=CC=C1OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-butoxypropyl)-2,6-dimethoxybenzamide

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